Cas no 1502064-47-2 (3-(2-cyclopropyl-1,3-thiazol-4-yl)propan-1-amine)
3-(2-cyclopropyl-1,3-thiazol-4-yl)propan-1-amine Chemical and Physical Properties
Names and Identifiers
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- 3-(2-Cyclopropyl-thiazol-4-yl)-propylamine
- 4-Thiazolepropanamine, 2-cyclopropyl-
- 3-(2-cyclopropyl-1,3-thiazol-4-yl)propan-1-amine
- 1502064-47-2
- EN300-1837821
-
- Inchi: 1S/C9H14N2S/c10-5-1-2-8-6-12-9(11-8)7-3-4-7/h6-7H,1-5,10H2
- InChI Key: FKYLAPCQLJRCCM-UHFFFAOYSA-N
- SMILES: S1C=C(CCCN)N=C1C1CC1
Computed Properties
- Exact Mass: 182.08776963g/mol
- Monoisotopic Mass: 182.08776963g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 4
- Complexity: 148
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 67.2Ų
Experimental Properties
- Density: 1.190±0.06 g/cm3(Predicted)
- Boiling Point: 306.4±25.0 °C(Predicted)
- pka: 9.76±0.10(Predicted)
3-(2-cyclopropyl-1,3-thiazol-4-yl)propan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1837821-1g |
3-(2-cyclopropyl-1,3-thiazol-4-yl)propan-1-amine |
1502064-47-2 | 1g |
$914.0 | 2023-09-19 | ||
| Enamine | EN300-1837821-5g |
3-(2-cyclopropyl-1,3-thiazol-4-yl)propan-1-amine |
1502064-47-2 | 5g |
$2650.0 | 2023-09-19 | ||
| Enamine | EN300-1837821-10g |
3-(2-cyclopropyl-1,3-thiazol-4-yl)propan-1-amine |
1502064-47-2 | 10g |
$3929.0 | 2023-09-19 | ||
| Enamine | EN300-1837821-0.05g |
3-(2-cyclopropyl-1,3-thiazol-4-yl)propan-1-amine |
1502064-47-2 | 0.05g |
$768.0 | 2023-09-19 | ||
| Enamine | EN300-1837821-0.1g |
3-(2-cyclopropyl-1,3-thiazol-4-yl)propan-1-amine |
1502064-47-2 | 0.1g |
$804.0 | 2023-09-19 | ||
| Enamine | EN300-1837821-0.25g |
3-(2-cyclopropyl-1,3-thiazol-4-yl)propan-1-amine |
1502064-47-2 | 0.25g |
$840.0 | 2023-09-19 | ||
| Enamine | EN300-1837821-0.5g |
3-(2-cyclopropyl-1,3-thiazol-4-yl)propan-1-amine |
1502064-47-2 | 0.5g |
$877.0 | 2023-09-19 | ||
| Enamine | EN300-1837821-1.0g |
3-(2-cyclopropyl-1,3-thiazol-4-yl)propan-1-amine |
1502064-47-2 | 1g |
$1299.0 | 2023-05-26 | ||
| Enamine | EN300-1837821-2.5g |
3-(2-cyclopropyl-1,3-thiazol-4-yl)propan-1-amine |
1502064-47-2 | 2.5g |
$1791.0 | 2023-09-19 | ||
| Enamine | EN300-1837821-5.0g |
3-(2-cyclopropyl-1,3-thiazol-4-yl)propan-1-amine |
1502064-47-2 | 5g |
$3770.0 | 2023-05-26 |
3-(2-cyclopropyl-1,3-thiazol-4-yl)propan-1-amine Related Literature
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
Additional information on 3-(2-cyclopropyl-1,3-thiazol-4-yl)propan-1-amine
Professional Introduction to Compound with CAS No. 1502064-47-2 and Product Name: 3-(2-cyclopropyl-1,3-thiazol-4-yl)propan-1-amine
The compound with the CAS number 1502064-47-2 and the product name 3-(2-cyclopropyl-1,3-thiazol-4-yl)propan-1-amine represents a significant advancement in the field of chemical and pharmaceutical research. This compound belongs to a class of heterocyclic organic molecules that have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural framework of this molecule incorporates a thiazole ring, which is a well-known pharmacophore in medicinal chemistry, known for its ability to interact with various biological targets.
Thiazole derivatives have been extensively studied for their antimicrobial, antifungal, anti-inflammatory, and anticancer properties. The presence of the 2-cyclopropyl substituent in the 1,3-thiazol-4-yl moiety enhances the compound's pharmacological profile by influencing its solubility, bioavailability, and interaction with biological targets. The propan-1-amine side chain further contributes to the molecule's complexity, allowing for multiple possible interactions with enzymes and receptors in biological systems.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and mechanisms of action of such compounds with high precision. Studies have shown that molecules containing thiazole rings can modulate various signaling pathways involved in diseases such as cancer, neurodegenerative disorders, and infectious diseases. The specific arrangement of atoms in 3-(2-cyclopropyl-1,3-thiazol-4-yl)propan-1-amine suggests potential interactions with proteins such as kinases and transcription factors, which are critical targets in drug discovery.
In vitro studies have demonstrated promising results regarding the biological activity of this compound. Researchers have observed significant inhibitory effects on certain enzymes associated with inflammatory responses and cell proliferation. These findings align with the growing interest in developing small-molecule inhibitors that can selectively target pathological pathways without causing off-target effects. The thiazole core provides a stable scaffold for further derivatization, allowing chemists to fine-tune the pharmacological properties of the compound.
The synthesis of 3-(2-cyclopropyl-1,3-thiazol-4-yl)propan-1-amine involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques such as transition metal catalysis and asymmetric synthesis have been employed to achieve the desired molecular architecture efficiently. These methods not only improve the scalability of production but also enhance the structural diversity of thiazole derivatives for future research.
One of the most exciting aspects of this compound is its potential in drug development. The combination of structural features from both the thiazole ring and the propan-1-amine side chain makes it a versatile candidate for further investigation. Preclinical studies are currently underway to evaluate its efficacy and safety profile in animal models. These studies aim to provide a solid foundation for clinical trials, where the compound's therapeutic potential can be assessed in human populations.
The role of computational tools in predicting drug-like properties has been instrumental in advancing projects like this one. Algorithms designed to assess molecular descriptors such as lipophilicity, solubility, and metabolic stability help researchers prioritize compounds for experimental validation. By integrating experimental data with computational predictions, scientists can accelerate the drug discovery process significantly.
The future directions for research on 3-(2-cyclopropyl-1,3-thiazol-4-yl)propan-1-amine include exploring its mechanism of action at a molecular level. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy can provide detailed insights into how this compound interacts with biological targets. Understanding these interactions will not only enhance our knowledge of its therapeutic potential but also guide future modifications to improve its efficacy.
Additionally, green chemistry principles are being increasingly applied to optimize synthetic routes for compounds like this one. The development of environmentally friendly synthetic methods reduces waste generation and minimizes hazardous byproducts, making drug discovery more sustainable. Researchers are exploring biocatalysis and solvent-free reactions as alternatives to traditional synthetic approaches.
The impact of thiazole derivatives on modern medicine is undeniable. From antibiotics to anticancer agents, these compounds have played a pivotal role in treating various diseases. As new synthetic methodologies emerge and computational tools become more sophisticated, the possibilities for discovering novel thiazole-based drugs are expanding rapidly. 3-(2-cyclopropyl-1,3-thiazol-4-y l)propan -1 -amine stands as a testament to these advancements, representing a promising candidate for future therapeutic applications.
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